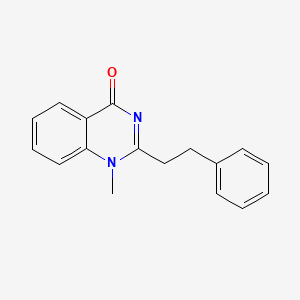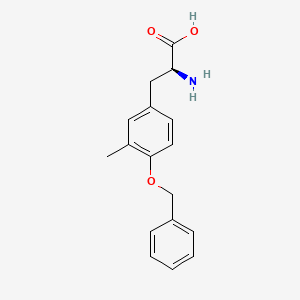
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure features a benzyl ether group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. Another approach involves the use of chiral auxiliaries to direct the stereochemistry during key steps of the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, such as the use of chiral catalysts in hydrogenation reactions. The choice of method depends on factors like cost, efficiency, and the desired purity of the final product.
Types of Reactions:
Oxidation: The benzyl ether group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidative conditions.
Reduction: The aromatic ring can undergo hydrogenation to yield a cyclohexyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are common.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base can facilitate amide formation.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Amides or other substituted products.
科学研究应用
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with enzymes and receptors, which can provide insights into its biological activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and methyl groups on the aromatic ring can influence its binding affinity and specificity. The amino acid moiety allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
相似化合物的比较
- (S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Comparison:
Structural Differences: The presence of different substituents on the aromatic ring or variations in the amino acid side chain can significantly alter the compound’s properties.
Reactivity: The specific substituents can influence the compound’s reactivity in chemical reactions, such as oxidation or substitution.
Biological Activity: Variations in structure can lead to differences in binding affinity and specificity for biological targets, impacting the compound’s therapeutic potential.
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity.
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20)/t15-/m0/s1 |
InChI 键 |
MPTRBGRTRXJAOD-HNNXBMFYSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OCC2=CC=CC=C2 |
规范 SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


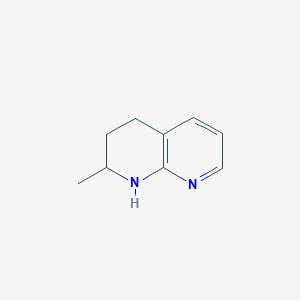
![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
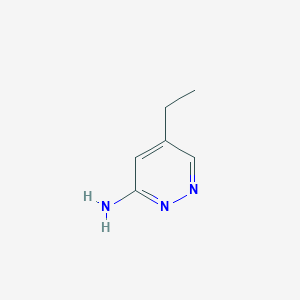
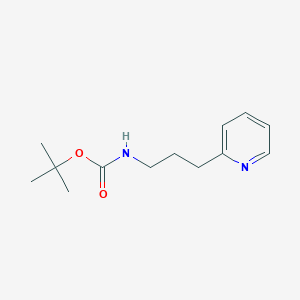
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
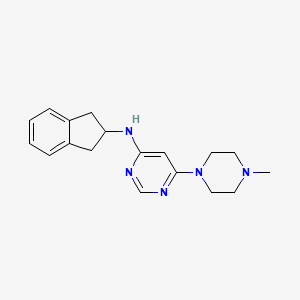
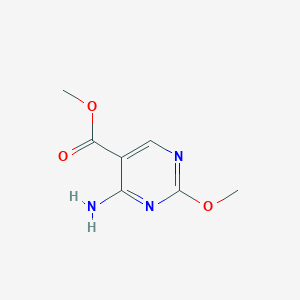
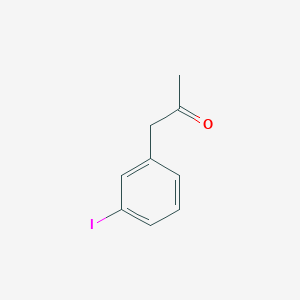
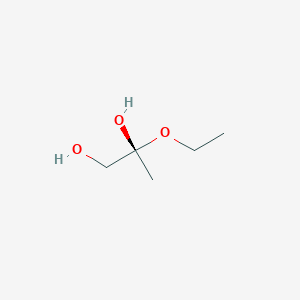
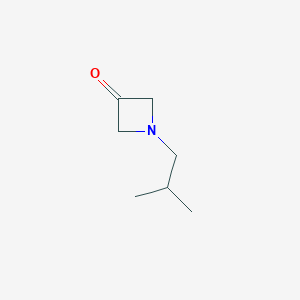
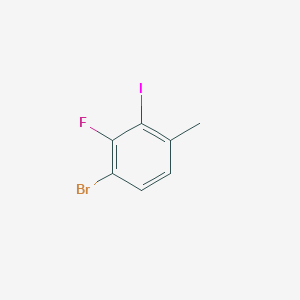
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
